MFCD18315824
Description
Compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD13195646) in the evidence often exhibit chlorinated or fluorinated aromatic systems, such as pyrazolo-triazines or boronic acids, which are critical in catalysis and drug design.
Key inferred characteristics of MFCD18315824 (based on comparison frameworks from the evidence):
- Molecular complexity: Likely contains halogen atoms (Cl, Br, or F) and nitrogen-based heterocycles, as seen in compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃) and CAS 1533-03-5 (C₁₀H₉F₃O).
- Synthetic routes: May involve palladium-catalyzed cross-coupling or nucleophilic substitution, as described for structurally related compounds in and .
- Physicochemical properties: Predicted parameters such as Log P (~2–3), TPSA (40–60 Ų), and moderate solubility in organic solvents align with trends observed for halogenated aromatic compounds.
Properties
IUPAC Name |
2-chloro-5-(4-phenylmethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO2/c20-18-11-8-16(12-19(18)21)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBSXLUPNBRFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686198 | |
| Record name | 4'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-74-4 | |
| Record name | 4'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18315824 involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may include large-scale batch reactions, where the compound is synthesized in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
MFCD18315824 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
MFCD18315824 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, this compound is being investigated for its therapeutic potential in treating certain diseases. Industrial applications include its use in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD18315824 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD18315824 with structurally and functionally analogous compounds from the evidence, focusing on molecular properties, bioactivity, and synthetic accessibility:
Key Findings from Comparative Analysis:
Structural Diversity: CAS 918538-05-3 and this compound likely share chlorinated triazine cores, which enhance binding to biological targets like kinases.
Bioactivity Trends :
- Chlorinated compounds (e.g., CAS 918538-05-3) show higher BBB permeability compared to fluorinated analogs (e.g., CAS 1533-03-5), suggesting this compound may prioritize CNS applications if halogenated.
Synthetic Challenges :
- Palladium catalysts and anhydrous conditions (as in and ) are critical for achieving high yields in halogenated systems, necessitating rigorous HPLC validation per and .
Research Methodologies and Validation
The evidence emphasizes standardized protocols for comparative analysis:
- Analytical Techniques : HPLC purity >95% (, Supplementary Table 1), NMR/IR for structural confirmation ().
- Risk Mitigation : Hazard statements (e.g., H315-H319) for skin/eye irritation must be documented, as required in and .
- Data Reproducibility : Detailed reaction stoichiometry (e.g., mmol ratios in ) and solvent selection (e.g., THF in ) ensure reproducibility.
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